Ethyl trans-chrysanthemate

Description

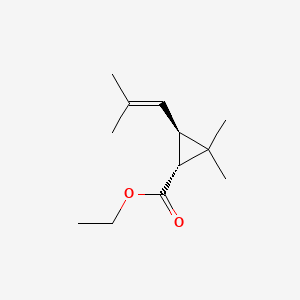

Structure

3D Structure

Properties

CAS No. |

41641-25-2 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3/t9-,10+/m1/s1 |

InChI Key |

VIMXTGUGWLAOFZ-ZJUUUORDSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](C1(C)C)C=C(C)C |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Ethyl Trans Chrysanthemate

Established Chemical Synthesis Pathways

Two primary routes have historically dominated the industrial production of ethyl chrysanthemate: the Martel route and the dimethylhexadiene route.

The Martel Route for Ethyl Chrysanthemate Synthesis

The Martel route represents one of the earlier established methods for synthesizing ethyl chrysanthemate. This pathway involves a multi-step process, the specifics of which can vary, but a common approach begins with the reaction of an appropriate precursor to form a cyclopropyl ring. While historically significant, this route is often more complex and less economically favorable compared to more modern approaches.

The Dimethylhexadiene Route for Ethyl Chrysanthemate Production

The dimethylhexadiene route is the most widely adopted industrial process for ethyl chrysanthemate synthesis due to its shorter production process, the relative abundance of raw materials, and lower cost. mdpi.com This pathway involves the catalytic cyclopropanation of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate. mdpi.com

The core of this process is the reaction between ethyl diazoacetate and 2,5-dimethyl-2,4-hexadiene in the presence of a catalyst. mdpi.com This reaction leads to the formation of the cyclopropane (B1198618) ring characteristic of the chrysanthemate structure. A variety of catalysts can be employed, with copper-based catalysts being particularly common. For instance, powdered copper bronze has been historically used as a catalyst for this transformation.

| Reactant | Catalyst (example) | Product |

| 2,5-Dimethyl-2,4-hexadiene | Copper bronze | Ethyl chrysanthemate |

| Ethyl diazoacetate |

Catalytic Cyclopropanation Approaches for Enhanced Stereoselectivity

To address the challenge of controlling stereochemistry in the dimethylhexadiene route, significant research has focused on the development of sophisticated catalytic systems. These approaches aim to enhance the stereoselectivity of the cyclopropanation reaction, favoring the formation of the desired trans isomer.

Mechanism and Application of Metal Ligand Catalysis

The key to achieving high stereoselectivity lies in the use of metal-ligand catalysts. In this approach, a metal center, often copper, is coordinated with organic molecules known as ligands. These ligands create a chiral environment around the metal, which influences the trajectory of the reactants and directs the formation of a specific stereoisomer.

A widely studied system for the synthesis of ethyl chrysanthemate involves a complex of copper stearate and phenylhydrazine as the catalyst. mdpi.com The proposed mechanism for this catalytic cyclopropanation process involves several key steps:

Catalyst Activation: The metal-ligand catalyst combines with ethyl diazoacetate to form a complex.

Carbene Formation: This complex then releases a molecule of nitrogen (N₂) to form a metal carbene intermediate.

Cyclopropanation: The metal carbene reacts with the olefin (2,5-dimethyl-2,4-hexadiene) to form the cyclopropane ring of ethyl chrysanthemate and regenerate the catalyst.

Side reactions can also occur, such as the reaction of the metal carbene with another molecule of ethyl diazoacetate to form dimers. The choice of metal and ligand is crucial in directing the reaction towards the desired cyclopropanation product and controlling the stereochemical outcome. The steric and electronic properties of the ligand play a pivotal role in creating a selective catalytic pocket.

Kinetic Modeling and Simulation of Cyclopropanation Reactions

To optimize the synthesis of ethyl trans-chrysanthemate and gain a deeper understanding of the reaction mechanism, kinetic modeling and simulation have been employed. By studying the reaction rates under various conditions, a mathematical model can be developed to predict the reaction's behavior.

For the cyclopropanation of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene catalyzed by a copper stearate-phenylhydrazine complex, a kinetic model has been established. mdpi.com This model simplifies the complex reaction network to its most significant steps and allows for the prediction of product yield and isomer ratios under different temperatures, concentrations, and reaction times. mdpi.com

The model can be used to simulate the reaction process and identify optimal operating conditions to maximize the yield of the desired trans isomer while minimizing the formation of byproducts. For example, simulations might reveal the ideal temperature profile or reactant feed rates for a continuous flow reactor. The predictive capacity of such models is crucial for process development and scaling up the synthesis for industrial production. mdpi.com

| Parameter | Description | Significance |

| Rate Constants | Quantify the speed of individual reaction steps. | Determine the overall reaction rate and selectivity. |

| Activation Energies | The minimum energy required for a reaction to occur. | Influences the temperature dependence of the reaction. |

| Pre-exponential Factors | Relate to the frequency of molecular collisions. | A component of the Arrhenius equation for calculating rate constants. |

Micro-Flow Platforms for Controlled Synthesis and Mechanistic Studies

Micro-flow platforms, or microreactors, have emerged as powerful tools for the synthesis of ethyl chrysanthemate and for conducting detailed mechanistic studies. mdpi.com These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in traditional batch reactors.

The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, enabling rapid heating and cooling and maintaining a uniform temperature profile. This precise temperature control is critical for controlling reaction rates and selectivities. Furthermore, the small reaction volumes enhance safety, particularly when working with potentially hazardous reagents like ethyl diazoacetate.

By systematically varying the reaction conditions in a micro-flow setup, researchers can collect high-quality kinetic data to develop and validate the kinetic models described in the previous section. mdpi.com The ability to rapidly screen different catalysts and reaction conditions in a micro-flow system accelerates the discovery of more efficient and selective synthetic methods for this compound. mdpi.com

Advanced Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of chrysanthemates is of paramount importance, as the insecticidal activity and mammalian toxicity of pyrethroids are highly dependent on their stereochemistry. For instance, (1R)-trans-chrysanthemate derivatives are known to be more potent insecticides and less toxic to mammals compared to their (1S) counterparts. This has driven the development of advanced stereoselective synthetic methods to produce enantiomerically pure this compound.

Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. In the context of this compound, a key strategy involves catalytic asymmetric cyclopropanation. This approach utilizes a metal carbene complexed with a chiral ligand to react with a suitable diene, such as 2,5-dimethyl-2,4-hexadiene. The chiral ligand orchestrates the approach of the reactants, directing the formation of the cyclopropane ring to favor a specific stereoisomer. Various chiral ligands have been explored for this purpose, including chiral Schiff bases and bisoxazolines, to achieve high levels of both trans-selectivity and enantioselectivity.

Another notable asymmetric strategy is the Sharpless catalytic epoxidation. This method allows for the creation of chiral epoxides from prochiral allylic alcohols, which can then serve as versatile intermediates. These chiral epoxides can be transformed through a series of steps into the desired enantiopure chrysanthemate structure, embedding the required stereochemistry early in the synthetic sequence.

Stereospecific routes are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. A simple and effective stereospecific route for synthesizing this compound utilizes carbonyl-stabilized sulfuranes (also known as sulfur ylides). This method offers operational advantages and employs simple reagents. The reaction involves the transfer of a methylene group from the sulfur ylide to an appropriate alkene, such as an ethyl hept-2-enoate derivative, to form the cyclopropane ring. The inherent mechanism of this reaction leads to the specific formation of the trans isomer of the chrysanthemate ester.

| Entry | Halide (in pent-2-enoate) | Additive | Temperature (°C) | Yield of Cyclized Product (%) | Yield of Side-Product (%) |

|---|---|---|---|---|---|

| 1 | Bromo | None | -78 | 79 | 18 |

| 2 | Bromo | HMPA | -78 | 5 | - |

| 3 | Bromo | Copper Iodide (CuI) | -78 | 50 | - |

Enzymatic and Microbial Approaches for Stereoselective Transformations

Biocatalysis has emerged as a highly efficient and environmentally friendly alternative for producing enantiopure compounds. The high stereoselectivity of enzymes allows for the resolution of racemic mixtures, providing access to valuable chiral molecules like (+)-trans-chrysanthemic acid, the precursor to many pyrethroid insecticides.

Microbial screening has identified several bacterial strains capable of stereoselectively hydrolyzing ethyl chrysanthemate esters.

Arthrobacter globiformis : A novel esterase from Arthrobacter globiformis (strain SC-6-98-28) has been identified that specifically hydrolyzes the (+)-trans-(1R,3R) stereoisomer of ethyl chrysanthemate. The gene for this enzyme was successfully cloned and overexpressed in Escherichia coli, leading to a 2,500-fold increase in hydrolytic activity compared to the original A. globiformis cells. The amino acid sequence of this esterase shows similarity to class C β-lactamases and contains a Ser-X-X-Lys motif at its active site.

Alcaligenes sp. : The strain Alcaligenes sp. NBRC 14130 was also found to be highly effective, hydrolyzing a mixture of four stereoisomers to produce exclusively (1R,3R)-(+)-trans-chrysanthemic acid with an optical purity greater than 99% e.e. The esterase from this strain was purified and characterized. Interestingly, its amino acid sequence is identical to that of 6-aminohexanoate-cyclic dimer (6-AHCD) hydrolase from an Arthrobacter species and contains a Gly-X-Ser-X-Gly consensus motif with serine and lysine residues at the catalytic site.

| Characteristic | Arthrobacter globiformis Esterase | Alcaligenes sp. NBRC 14130 Esterase |

|---|---|---|

| Target Substrate | (+)-trans-(1R,3R) ethyl chrysanthemate | Mixture of (±)-trans and (±)-cis ethyl chrysanthemates |

| Product | (+)-trans-Chrysanthemic acid | (1R,3R)-(+)-trans-Chrysanthemic acid |

| Product Optical Purity | 100% | >99% e.e. |

| Catalytic Motif | Ser-X-X-Lys | Gly-X-Ser-X-Gly |

| Expression System | Overexpressed in E. coli | Native enzyme purified from Alcaligenes sp. |

To make enzymatic hydrolysis a viable industrial process, optimization of the reaction conditions is crucial. Key parameters that are typically optimized include temperature, pH, enzyme-to-substrate ratio, and hydrolysis time.

For the production of (+)-trans-chrysanthemic acid using the recombinant E. coli expressing the A. globiformis esterase, a significant process optimization was achieved. The stereoselective hydrolysis was found to be efficient at very high substrate concentrations (up to 40%). This was made possible by implementing a system for the continuous removal of the product, (+)-trans-chrysanthemic acid, via ultrafiltration. This strategy prevents product inhibition, where the accumulation of the carboxylic acid product could lower the pH and reduce or halt the enzyme's activity, thereby allowing the reaction to proceed efficiently even at high substrate loads. The resulting (+)-trans-chrysanthemic acid was produced with 100% optical purity.

Mutagenesis and Strain Improvement for Enhanced Hydrolytic Activity

The industrial production of chrysanthemic acid often relies on the stereoselective hydrolysis of its esters, a process for which microbial enzymes are exceptionally well-suited. To enhance the efficiency and yield of this biotransformation, significant research has focused on improving microbial strains through mutagenesis and genetic engineering. These techniques aim to increase the production and catalytic activity of esterases, the enzymes responsible for the hydrolysis.

Random mutagenesis, coupled with selection, is a cost-effective and widely adopted method for the short-term development of improved industrial strains researchgate.net. This process involves exposing microbial populations to mutagens, such as ultraviolet (UV) radiation or chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random genetic mutations google.comresearchgate.net. Following mutagenesis, a screening process identifies mutants with enhanced hydrolytic capabilities. This classical approach has proven effective for increasing the production of various industrial enzymes, including lipases and amylases, and serves as a foundational technique for improving strains used in chrysanthemate ester hydrolysis google.comresearchgate.net.

A more targeted approach involves screening existing bacterial strains for their natural ability to hydrolyze chrysanthemate esters and then using genetic engineering to amplify their effectiveness. For instance, an esterase from Alcaligenes sp. NBRC 14130 was identified for its ability to catalyze the stereoselective hydrolysis of ethyl chrysanthemate google.com. However, the most significant improvements have been achieved through gene cloning and overexpression. Researchers successfully cloned the gene for a novel esterase from Arthrobacter globiformis SC-6-98-28, which stereoselectively hydrolyzes the (+)-trans (1R,3R) isomer of ethyl chrysanthemate google.com. This gene was then overexpressed in Escherichia coli JM105 cells. This genetic modification led to a dramatic increase in enzyme production, with the active esterase constituting 33% of the total soluble protein in the recombinant E. coli cells google.com. The hydrolytic activity of these recombinant cells reached 605 μmol of chrysanthemic acid per minute per gram of dry cells, an approximately 2,500-fold increase compared to the original A. globiformis strain google.com.

Below is a table summarizing the findings on microbial strains and the enhancement of their hydrolytic activity.

Table 1: Microbial Strains and Enhanced Hydrolytic Activity for Ethyl Chrysanthemate| Microbial Strain | Method of Enhancement | Key Findings | Fold Increase in Activity |

|---|---|---|---|

| Alcaligenes sp. NBRC 14130 | Screening and characterization of native esterase | The purified esterase demonstrated stereoselective hydrolysis of ethyl (+)-trans chrysanthemate. | Not Applicable |

| Arthrobacter globiformis SC-6-98-28 | Gene cloning and overexpression in E. coli | The recombinant E. coli cells showed a cellular content of the active enzyme reaching 33% of the total soluble protein. | ~2,500-fold |

Isomerization and Epimerization Techniques for trans-Isomer Enrichment

The trans-isomers of chrysanthemates are generally more potent as insecticides, making their enrichment a critical goal in the synthesis of pyrethroids google.com. Isomerization and epimerization techniques are employed to convert the less active cis-isomers into the desired trans-isomers.

Chemical Epimerization of cis-Chrysanthemate Esters Using Lewis Acids

A key method for enriching the trans-isomer involves the chemical epimerization of cis-chrysanthemate esters at the C3 position of the cyclopropane ring. This transformation can be efficiently achieved by treating an alkyl or cycloalkyl cis-chrysanthemate with a Lewis acid google.com. It has been found that specific Lewis acids can effectively catalyze the conversion of cis-esters to trans-esters under relatively moderate conditions google.com.

The process is applicable to optically active cis-chrysanthemate esters, allowing for the production of the corresponding optically active trans-esters google.com. The reaction can be performed on a starting material that is solely the cis-isomer or a mixture of cis and trans isomers google.com. The resulting product is an alkyl chrysanthemate mixture that is significantly enriched in the trans form, which can then be hydrolyzed to yield trans-chrysanthemic acid google.com.

The table below details the Lewis acids and conditions used in this epimerization process.

Table 2: Lewis Acids and Conditions for Epimerization of cis-Chrysanthemate Esters| Lewis Acid Catalyst | Applicable Solvents | Reaction Temperature Range | Reference |

|---|---|---|---|

| Boron trifluoride-etherate | Saturated hydrocarbons (hexane, heptane), halogenated aromatic hydrocarbons (chlorobenzene), ethers | -70°C to 150°C (preferably -30°C to 100°C) | google.com |

| Iron (III) chloride | Saturated hydrocarbons (hexane, heptane), halogenated aromatic hydrocarbons (chlorobenzene), ethers | -70°C to 150°C (preferably -30°C to 100°C) | google.com |

| Aluminum chloride | Saturated hydrocarbons (hexane, heptane), halogenated aromatic hydrocarbons (chlorobenzene), ethers | -70°C to 150°C (preferably -30°C to 100°C) | google.com |

Investigation of Stereochemical Inversion and Retention Mechanisms

The mechanism by which Lewis acids facilitate the cis-to-trans isomerization involves a specific stereochemical inversion at the C3 carbon of the cyclopropane ring, while the stereochemistry at the C1 carbon is retained unamur.be. This process is distinct from reactions involving protic acids, which typically promote the cleavage of the C1-C2 bond of the cyclopropane ring researchgate.netunamur.be.

Lewis acids induce the selective cleavage of the C1-C3 bond of the cyclopropane ring in the chrysanthemate ester unamur.be. This bond cleavage results in the formation of a cationic intermediate unamur.be. This intermediate is not stable and rapidly recombines. During this recombination, the thermodynamically more stable trans configuration is favored unamur.be. For example, the reaction of ethyl (1R,3S)-cis-chrysanthemate with aluminum trichloride leads to a mixture where the ethyl (1R,3R)-trans-chrysanthemate is the predominant product unamur.be. This selective epimerization at C3 provides a convenient and stereoselective pathway to convert cis-chrysanthemates into the more desirable trans-isomers unamur.be.

Structure Activity Relationship Sar and Mechanistic Elucidation in Ethyl Trans Chrysanthemate

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net In the context of ethyl trans-chrysanthemate and its analogs, QSAR studies have been pivotal in identifying the key molecular features that govern their insecticidal potency.

Statistical Modeling of Molecular Descriptors and Biological Potency

The foundation of QSAR lies in the ability to describe a molecule using a set of numerical values known as molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. Statistical methods, most commonly multiple linear regression (MLR), are then employed to develop a mathematical equation that relates these descriptors to the observed biological activity, often expressed as the negative logarithm of the concentration required to produce a specific effect (e.g., pLC50 or pLD50).

For a series of chrysanthemate esters, a general QSAR model can be represented by the following equation:

log(1/C) = k1σ + k2Es + k3π + C

Where:

log(1/C) represents the biological potency.

σ (Sigma) is the Hammett electronic parameter, which quantifies the electronic effect of a substituent.

Es is the Taft steric parameter, which accounts for the steric bulk of a substituent.

π (Pi) is the Hansch-Fujita hydrophobicity parameter, which measures the lipophilicity of a substituent.

k1, k2, and k3 are regression coefficients determined from the statistical analysis.

C is a constant.

The following interactive table provides an example of how molecular descriptors for a hypothetical series of chrysanthemate esters could be used in a QSAR study.

| Compound | Substituent (R) | σ | Es | π | Observed log(1/C) | Predicted log(1/C) |

| 1 | -H | 0.00 | 1.24 | 0.00 | 4.50 | 4.52 |

| 2 | -CH3 | -0.17 | 0.00 | 0.56 | 5.10 | 5.08 |

| 3 | -Cl | 0.23 | 0.27 | 0.71 | 5.35 | 5.37 |

| 4 | -OCH3 | -0.27 | 0.69 | -0.02 | 4.80 | 4.78 |

| 5 | -NO2 | 0.78 | 0.00 | -0.28 | 4.10 | 4.12 |

Influence of Substituent Constants on Chrysanthemate Bioactivity

Substituent constants, such as the Hammett (σ) and Taft (Es) parameters, provide a quantitative measure of the electronic and steric effects of different functional groups attached to a parent molecule. In the case of chrysanthemate esters, modifications are typically made to the alcohol moiety, and these constants are invaluable in predicting the resulting change in insecticidal activity.

Hammett Electronic Parameter (σ): This parameter describes the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. For substituents on aliphatic chains, analogous parameters are used. Generally, for pyrethroids, electron-withdrawing groups on the alcohol moiety can enhance activity, though an optimal electronic density is required for effective interaction with the target site.

Taft Steric Parameter (Es): This parameter quantifies the steric bulk of a substituent. The size and shape of the alcohol portion of the chrysanthemate ester are critical for fitting into the binding site on the target protein. An excessively bulky substituent may hinder binding and reduce activity, while a group that is too small may not provide sufficient interaction.

The table below illustrates the influence of different substituent constants on the relative insecticidal activity of hypothetical this compound analogs.

| Substituent on Alcohol Moiety | Hammett Constant (σ) | Taft Steric Constant (Es) | Relative Insecticidal Activity |

| -CH2CH3 (Ethyl) | -0.07 | -0.07 | 1.00 |

| -CH2CF3 | 0.39 | -1.16 | 1.50 |

| -CH2C6H5 | 0.22 | -0.38 | 2.50 |

| -CH(CH3)2 | -0.15 | -0.47 | 0.75 |

| -C(CH3)3 | -0.20 | -1.54 | 0.20 |

Analysis of Steric and Electronic Effects on Activity Profiles

Electronic Effects: The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes in insects, leading to detoxification. The electronic nature of the alcohol moiety can influence the rate of this hydrolysis. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack by esterases. However, these same electronic effects can be beneficial for interaction with the target site.

Steric Effects: The three-dimensional shape of the molecule is critical for its interaction with the voltage-gated sodium channel. The gem-dimethyl group on the cyclopropane (B1198618) ring and the stereochemistry of the ester linkage are known to be important for activity. The size and shape of the alcohol moiety must be complementary to the binding pocket on the channel protein.

Molecular Basis of Action in Target Organisms (Non-Human)

The primary target of this compound and other pyrethroids in insects is the voltage-gated sodium channel, a crucial component of the nervous system.

Interactions with Voltage-Gated Ion Channels: Focus on Sodium Channel Modulation

Voltage-gated sodium channels are transmembrane proteins that are essential for the initiation and propagation of action potentials in neurons. They exist in three main states: resting (closed), open, and inactivated. The precise timing of the transitions between these states is critical for normal nerve function.

Pyrethroids, including this compound, act by binding to the open state of the sodium channel and inhibiting the transition to the inactivated state. This leads to a prolongation of the sodium current, causing a state of hyperexcitability in the neuron. The result is repetitive firing of the nerve, leading to paralysis and eventual death of the insect.

Molecular modeling studies have suggested that the chrysanthemate moiety binds in a hydrophobic pocket within the channel protein. The interactions are thought to be primarily van der Waals and hydrophobic in nature. The gem-dimethyl group of the chrysanthemic acid is believed to be a key anchoring point within this pocket.

Investigation of Secondary Binding Sites and Allosteric Effects

While the primary site of action of pyrethroids is the pore of the voltage-gated sodium channel, there is growing evidence for the existence of secondary binding sites. Binding to these secondary sites may not directly cause the toxic effect but can allosterically modulate the binding or effect at the primary site.

Allosteric modulation refers to the process where binding of a ligand to one site on a protein influences the binding of another ligand at a different site. In the case of pyrethroids, it has been proposed that they may bind to sites on the channel protein that are distinct from the pore-lining region. This binding could induce conformational changes that enhance the affinity of the primary binding site or alter the gating kinetics of the channel in a way that potentiates the toxic effect.

Research has identified potential secondary binding sites at the interface between different domains of the sodium channel protein. These sites may contribute to the subtype selectivity of different pyrethroids and could be exploited for the design of new insecticides with improved safety profiles.

Role of Molecular Conformation and Ester Bond Integrity in Bioactivity

The biological activity of this compound, a foundational structure in pyrethroid insecticides, is intrinsically linked to its three-dimensional molecular architecture and the chemical stability of its ester functional group. Specific conformational arrangements of the cyclopropane ring and the integrity of the ester bond are paramount for effective interaction with target sites in insects, primarily the voltage-gated sodium channels in the nervous system.

The ester bond in this compound is not merely a linker but an essential component for its biological function. This functional group is crucial for the proper binding of the molecule to its target site. The hydrolysis of this ester bond, which can be catalyzed by esterase enzymes present in both target and non-target organisms, represents a primary pathway for detoxification. Cleavage of the ester bond results in the formation of chrysanthemic acid and ethanol, metabolites that are generally considered to be biologically inactive as insecticides.

The following table summarizes the key structural and functional aspects related to the bioactivity of this compound:

| Molecular Feature | Role in Bioactivity | Consequence of Alteration |

| Trans-conformation of the Cyclopropane Ring | Optimizes the three-dimensional shape for binding to the target site (voltage-gated sodium channels). | Isomers with a cis-conformation generally exhibit significantly lower insecticidal activity. |

| Ester Bond | Essential for the interaction with the binding site on the target protein. | Hydrolysis of the ester bond leads to the formation of inactive metabolites (chrysanthemic acid and ethanol), resulting in detoxification. |

It is important to note that while the fundamental principles are well-established, the precise quantitative relationship between specific conformational parameters (e.g., dihedral angles, bond lengths) of this compound and its insecticidal potency, as well as the exact hydrolysis kinetics and their direct impact on bioactivity, remain areas requiring more detailed public research data.

Metabolic Transformations and Environmental Fate of Ethyl Trans Chrysanthemate in Non Human Systems

Biotransformation Pathways in Non-Human Organisms

The biotransformation of ethyl trans-chrysanthemate in non-human organisms, particularly insects and aquatic life, is a critical detoxification process. The primary metabolic routes involve enzymatic hydrolysis of the ester linkage and oxidative metabolism at various sites on the molecule, followed by conjugation reactions to facilitate excretion.

The hydrolysis of the ester bond in this compound is a major detoxification pathway in many non-human organisms. This reaction is primarily catalyzed by carboxylesterases (CEs), a diverse group of enzymes belonging to the serine hydrolase superfamily. msstate.edu These enzymes cleave the ester linkage, yielding chrysanthemic acid and ethanol. The rate of hydrolysis can vary significantly between different species and even between different tissues within the same organism.

In insects, esterases play a crucial role in conferring resistance to pyrethroid insecticides. nih.gov Elevated esterase activity through gene amplification or the presence of more efficient allelic variants can lead to rapid detoxification of the insecticide before it reaches its target site in the nervous system. Mammalian hepatic carboxylesterases also play a significant role in the detoxification of pyrethroids. nih.gov

Studies have shown that the stereochemistry of the chrysanthemate molecule significantly influences the rate of enzymatic hydrolysis. Generally, the trans-isomers of pyrethroids are hydrolyzed more rapidly than their corresponding cis-isomers. msstate.edunih.gov For instance, research on permethrin has demonstrated that the trans-isomers are cleaved much faster by carboxylesterases than the cis-isomers. msstate.edu This stereoselectivity is a key factor in the differential toxicity and environmental persistence of pyrethroid isomers.

The efficiency of enzymatic hydrolysis is a key determinant of the selective toxicity of pyrethroids, contributing to their relatively low toxicity in mammals compared to insects. nih.gov Mammals generally possess a higher capacity for hydrolytic metabolism of these compounds. nih.gov

Table 1: Relative Hydrolysis Rates of Pyrethroid Isomers by Carboxylesterases

| Pyrethroid | Isomer | Relative Hydrolysis Rate | Enzyme Source |

|---|---|---|---|

| Permethrin | trans-isomer | High | Human and Rat Liver Microsomes |

| Permethrin | cis-isomer | Low | Human and Rat Liver Microsomes |

| Cypermethrin | trans-isomer | High | Human Carboxylesterases hCE-1 and hCE-2 |

| Cypermethrin | cis-isomer | Low | Human Carboxylesterases hCE-1 and hCE-2 |

Oxidative metabolism, primarily mediated by cytochrome P450 monooxygenases (P450s), represents another critical pathway for the detoxification of this compound. researcher.liferesearchgate.net These enzymes introduce an oxygen atom into the substrate, increasing its polarity and facilitating further metabolism and excretion. researcher.life In insects, P450s are key enzymes involved in metabolic resistance to pyrethroids. mdpi.comnih.gov

Key sites for oxidative attack on the chrysanthemate moiety include:

The Isobutenyl Group: The methyl groups on the isobutenyl side chain are susceptible to hydroxylation. For example, in the metabolism of permethrin, hydroxylation occurs at the trans and cis methyl groups.

The Cyclopropane (B1198618) Ring: While generally more stable, the cyclopropane ring can also undergo oxidative degradation. researchgate.net

The Alcohol Moiety: In the case of the ethyl ester, the ethyl group can be hydroxylated.

The specific P450 isoforms involved in pyrethroid metabolism can vary between species. For instance, in the malaria mosquito Anopheles gambiae, CYP6M2 and CYP6P3 have been shown to be involved in pyrethroid resistance. mdpi.com The overexpression of these enzymes leads to enhanced detoxification and reduced insecticide efficacy. researchgate.netmdpi.com

Metabolism studies of related pyrethroids like phenothrin have shown that oxidation can occur on the acidic residue, particularly at the double bond of the isobutenyl side-chain. nih.gov However, the formation of epoxide intermediates on the isobutenyl side-chain during microsomal metabolism was not observed in some studies, suggesting that the steric hindrance of the trisubstituted double bond may influence the metabolic pathway. nih.gov

Table 2: Major Oxidative Metabolites of Chrysanthemate Esters

| Parent Compound | Metabolic Reaction | Metabolite | Enzyme System |

|---|---|---|---|

| Permethrin | Hydroxylation of the gem-dimethyl group | 2'-hydroxy-permethrin | Rat Liver Microsomes |

| Permethrin | Hydroxylation of the isobutenyl methyl group | 4'-hydroxy-permethrin | Rat Liver Microsomes |

| Deltamethrin | Hydroxylation of the gem-dimethyl group | 2'-hydroxy-deltamethrin | Human CYP2C19 |

Following primary metabolism (hydrolysis and oxidation), the resulting metabolites of this compound undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their excretion from the organism. The principal conjugation pathways include:

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to electrophilic compounds. portlandpress.com While direct conjugation of the parent pyrethroid is not a major pathway, GSTs may play a role in detoxifying reactive intermediates or providing protection against oxidative stress induced by pyrethroids. portlandpress.comportlandpress.com In some insects, elevated GST activity is associated with pyrethroid resistance. nih.govnih.gov

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites. This is a major conjugation pathway in vertebrates, including fish. nih.gov Studies on the aquatic toxicant pentachlorophenol in trout have demonstrated the activity of liver UDP-GT. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites.

In non-mammalian species like insects and fish, the profile of conjugated metabolites can differ. For example, in the brown planthopper Nilaparvata lugens, elevated GSTs with peroxidase activity were found to confer resistance to pyrethroids, suggesting a role in mitigating oxidative damage. portlandpress.com

The stereoisomerism of the chrysanthemic acid moiety has a profound impact on the metabolic fate and clearance of pyrethroid insecticides. A consistent finding across numerous studies is the faster metabolism and clearance of trans-isomers compared to cis-isomers. nih.govfrontiersin.orgnih.gov

This difference is primarily attributed to the stereoselectivity of carboxylesterases, which, as mentioned earlier, hydrolyze the ester linkage of trans-isomers more efficiently. msstate.edunih.gov The steric hindrance presented by the cis configuration is thought to restrict access of the ester bond to the active site of the enzyme.

For instance, in vivo studies in mice with fenvalerate showed that the 2R-isomers (which correspond to a trans-like configuration) were more rapidly hydrolyzed than the 2S-isomers. nih.gov Similarly, in vitro studies with human carboxylesterases demonstrated that trans-permethrin and trans-cypermethrin were hydrolyzed at a much higher rate than their cis-counterparts. nih.gov

Table 3: Comparison of Metabolic Rates for cis and trans Pyrethroid Isomers

| Pyrethroid | Isomer | Metabolic Pathway | Relative Rate | Organism/System |

|---|---|---|---|---|

| Permethrin | trans | Ester Hydrolysis | Faster | Mammalian Liver Microsomes |

| Permethrin | cis | Ester Hydrolysis | Slower | Mammalian Liver Microsomes |

| Cypermethrin | trans | Ester Hydrolysis | Faster | Human Carboxylesterases |

| Cypermethrin | cis | Ester Hydrolysis | Slower | Human Carboxylesterases |

| Phenothrin | trans | Ester Hydrolysis | Predominant | Mammals |

| Phenothrin | cis | Oxidation | Predominant | Mammals |

Abiotic Degradation Mechanisms in Environmental Compartments

In addition to biological transformations, this compound is subject to abiotic degradation in the environment. Photodegradation is a particularly important process that influences the persistence of this compound in aquatic and terrestrial systems.

Photodegradation, or photolysis, involves the breakdown of a chemical compound by light, particularly in the ultraviolet (UV) range of the solar spectrum. nih.govup.pt For a pesticide to undergo direct photolysis, it must absorb light at wavelengths greater than 290 nm, which is the approximate cutoff for sunlight reaching the Earth's surface. nih.gov

The photodegradation of pyrethroids in aqueous and on soil surfaces can proceed through several reaction pathways:

Photoisomerization: The trans- and cis-isomers of the chrysanthemic acid moiety can be interconverted upon exposure to UV light.

Ester Cleavage: The ester bond can be photolytically cleaved, yielding chrysanthemic acid and the corresponding alcohol.

Oxidation: The isobutenyl side chain is susceptible to photooxidation.

Decarboxylation: The carboxylic acid group of the chrysanthemic acid moiety can be lost.

Studies on the photodegradation of pyrethroids have identified a variety of photoproducts. For example, the photolysis of phenothrin on a soil thin layer resulted in degradation mainly via successive oxidation. researchgate.net The characterization of photoproducts from pyrethroids like flucythrinate and fenvalerate has revealed the formation of numerous by-products, some of which may be of toxicological concern. nih.govsigmaaldrich.com

The kinetics of photodegradation are influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizers (such as dissolved organic matter in water), temperature, and the nature of the environmental matrix (e.g., water pH, soil composition). nih.govmostwiedzy.plmdpi.com The half-life of pyrethroids due to photodegradation can range from hours to days, depending on these conditions.

Table 4: Common Photodegradation Reactions of Pyrethroids

| Reaction Type | Description | Example Product(s) |

|---|---|---|

| Cis-Trans Isomerization | Interconversion of geometric isomers around the cyclopropane ring. | cis-Chrysanthemic acid derivatives from trans-isomers |

| Ester Bond Cleavage | Homolytic or heterolytic scission of the ester linkage. | Chrysanthemic acid, 3-phenoxybenzyl alcohol |

| Oxidation of Isobutenyl Group | Reaction with photochemically generated reactive oxygen species. | Hydroxylated or epoxidized chrysanthemates |

| Decarboxylation | Loss of carbon dioxide from the carboxylic acid moiety. | Decarboxylated chrysanthemic acid derivatives |

Hydrolytic Stability and Pathways in Various pH Conditions

The hydrolytic degradation of this compound is a critical abiotic process influencing its persistence in aquatic environments. As an ester, its stability is significantly dependent on the pH of the surrounding medium. Hydrolysis of the ester linkage is the primary degradation pathway, yielding chrysanthemic acid and ethanol. This reaction is subject to catalysis under both acidic and alkaline conditions, though the rates and mechanisms differ.

Under neutral and acidic pH conditions, the hydrolysis of esters like this compound is generally slow. However, the rate of hydrolysis increases significantly under alkaline conditions. chemrxiv.org This base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This process is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion concentration. chemrxiv.org

The general pathway for the hydrolysis of this compound is as follows:

CH₃(CH₃)C=CHCH(C(CH₃)₂)COOCH₂CH₃ + H₂O → CH₃(CH₃)C=CHCH(C(CH₃)₂)COOH + CH₃CH₂OH (this compound) + (Water) → (trans-Chrysanthemic acid) + (Ethanol)

| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |

|---|---|---|

| Acidic (pH < 7) | Slow | Specific-acid catalysis |

| Neutral (pH = 7) | Very Slow | Neutral water hydrolysis |

| Alkaline (pH > 7) | Fast | Base-catalyzed saponification |

Influence of Environmental Factors on Degradation

The degradation of this compound in the environment is influenced by a variety of factors beyond pH, including temperature and ultraviolet (UV) radiation.

Temperature: Temperature plays a crucial role in the degradation kinetics of this compound. An increase in temperature generally accelerates the rate of both abiotic and biotic degradation processes. For abiotic hydrolysis, higher temperatures increase the reaction rate constant, as described by the Arrhenius equation. This means that in warmer waters, the hydrolytic half-life of this compound will be shorter. Temperature also significantly affects microbial activity, which is a primary driver of biodegradation.

UV Radiation: Photodegradation, induced by solar UV radiation, is another important abiotic pathway for the breakdown of organic compounds in the environment. nih.govmdpi.comresearchgate.net For pyrethroid compounds, which contain the chrysanthemate structure, photodegradation can be a significant route of dissipation, especially in the upper layers of water bodies and on soil surfaces. nih.gov The absorption of UV radiation can lead to the cleavage of chemical bonds within the molecule, including the ester linkage, leading to the formation of various photoproducts. The rate and extent of photodegradation are dependent on the intensity and wavelength of the UV radiation, as well as the presence of photosensitizers in the environmental matrix. researchgate.net

Media Composition: The composition of the environmental media, such as the presence of dissolved organic matter in water or the organic content of soil, can also influence the degradation of this compound. Dissolved organic matter can act as a photosensitizer, potentially accelerating photodegradation. Conversely, it can also absorb UV radiation, shielding the compound and slowing its degradation. In soil, the organic matter content can affect the bioavailability of the compound to microorganisms.

| Environmental Factor | Effect on Degradation Rate | Primary Degradation Pathway Affected |

|---|---|---|

| Increasing Temperature | Increase | Hydrolysis, Biodegradation |

| UV Radiation | Increase | Photodegradation |

| Media Composition (e.g., Organic Matter) | Variable (can increase or decrease) | Photodegradation, Biodegradation |

Biodegradation in Environmental Matrices

Microbial Degradation Pathways in Soil, Sediment, and Water Ecosystems

The biodegradation of this compound is a significant process in its environmental fate, primarily driven by the metabolic activity of microorganisms. frontiersin.orgnih.gov A wide variety of bacteria and fungi present in soil, sediment, and water ecosystems have been shown to degrade pyrethroid insecticides, which are esters of chrysanthemic acid. nih.govmdpi.comfrontiersin.org The initial and most crucial step in the microbial degradation of these compounds is the hydrolysis of the ester bond. frontiersin.orgnih.gov

This cleavage is catalyzed by enzymes known as carboxylesterases or pyrethroid hydrolases, which are produced by numerous microbial species. mdpi.comfrontiersin.org This enzymatic hydrolysis results in the formation of trans-chrysanthemic acid and ethanol. These smaller, more polar molecules are generally less toxic and more amenable to further microbial degradation.

Several genera of bacteria have been identified as being capable of degrading pyrethroids, and by extension, likely this compound. These include, but are not limited to:

Bacillus

Pseudomonas

Acinetobacter

Raoultella

Brevibacterium

Acidomonas

Micrococcus frontiersin.orgnih.gov

Fungal genera such as Aspergillus, Candida, and Trichoderma also possess the ability to degrade these compounds. frontiersin.orgnih.gov The efficiency of biodegradation is dependent on various factors, including the microbial population density, soil type, moisture content, temperature, and the availability of nutrients. frontiersin.org

Assessment of Mineralization and Formation of Intermediate Degradation Products

Following the initial hydrolytic cleavage of the ester bond, the resulting products, trans-chrysanthemic acid and ethanol, can be further metabolized by microorganisms. Many microbial strains are capable of utilizing these degradation products as a source of carbon and nitrogen for their growth. frontiersin.orgnih.gov This process can lead to the complete mineralization of the original compound into carbon dioxide, water, and mineral salts.

The primary intermediate degradation product of this compound is trans-chrysanthemic acid . The fate of this acid in the environment is crucial. Microbial pathways for the degradation of the cyclopropane ring of chrysanthemic acid have been studied. These pathways can involve oxidative processes that open the ring structure, leading to the formation of simpler aliphatic acids that can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized.

The other initial product, ethanol , is a simple alcohol that is readily and rapidly metabolized by a vast array of microorganisms in the environment.

The extent of mineralization is an important indicator of the ultimate environmental fate of the compound. Studies on more complex pyrethroids have shown that complete mineralization can occur, suggesting that the core chrysanthemate structure can be fully broken down by microbial consortia in the environment. nih.gov

Environmental Distribution and Bioaccumulation Potential

Adsorption and Desorption Dynamics in Soil and Aquatic Sediments

The environmental distribution of this compound between water, soil, and sediment is largely governed by its adsorption and desorption characteristics. Adsorption to soil and sediment particles can significantly reduce the concentration of the compound in the aqueous phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. epa.gov

The extent of adsorption is influenced by the physicochemical properties of the compound, such as its octanol-water partition coefficient (Kow), and the characteristics of the soil or sediment, including organic carbon content, clay content, and pH. epa.gov Compounds with a higher Kow tend to adsorb more strongly to the organic fraction of soil and sediment.

| Factor | Influence on Adsorption |

|---|---|

| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to stronger adsorption. |

| Clay Content | Higher clay content can increase adsorption due to larger surface area. |

| pH | Can influence the surface charge of soil/sediment particles and the speciation of the compound, thereby affecting adsorption. |

| Octanol-Water Partition Coefficient (Kow) of the Compound | A higher Kow value is indicative of greater potential for adsorption. |

Transport and Leaching Potentials in Terrestrial and Aquatic Systems

The environmental transport and leaching potential of this compound, a synthetic pyrethroid ester, are dictated by its physicochemical properties, which influence its behavior in soil and water. Like other pyrethroids, it possesses high hydrophobicity and low water solubility, characteristics that significantly limit its mobility in the environment.

In terrestrial systems, the mobility of this compound is primarily governed by its interaction with soil components. The key parameter for this is the soil organic carbon-water partitioning coefficient (Koc), which measures the tendency of a chemical to bind to organic matter in the soil. epa.govchemsafetypro.com Pyrethroids are known to have high Koc values, indicating strong adsorption to soil particles. researchgate.net This strong binding significantly restricts their vertical movement through the soil profile, thereby minimizing the potential for leaching into groundwater. chemsafetypro.comcaliforniaagriculture.org The extent of this adsorption is influenced by soil characteristics such as organic carbon content; soils with higher organic matter will more effectively immobilize the compound.

In aquatic environments, the fate of this compound is controlled by its low solubility in water and its strong tendency to adsorb to sediment and suspended particles. researchgate.net This behavior means that the compound will partition from the water column and accumulate in the sediment. epa.gov While this reduces the concentration of the chemical dissolved in water, the compound can be transported over distances while bound to suspended solids. The strong adsorption to sediment makes it a potential source of exposure for bottom-dwelling organisms.

| Environmental Compartment | Key Parameter | Implication for Transport and Leaching |

|---|---|---|

| Terrestrial Systems | High Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Strongly adsorbs to soil, resulting in low mobility and a low potential for leaching to groundwater. |

| Aquatic Systems | Low Water Solubility / High Sediment Partition Coefficient (Kd) | Partitions readily from water to sediment and suspended organic matter, leading to accumulation in sediment. |

Bioconcentration Factors (BCF) in Non-Target Biota and Ecological Implications

The bioconcentration factor (BCF) is a critical measure for assessing the potential of a chemical to accumulate in an organism directly from the surrounding water. skb.seeuropa.eu For this compound, its lipophilic nature, indicated by a high octanol-water partition coefficient (log Kow of approximately 4.1), suggests a potential for bioaccumulation in the fatty tissues of aquatic organisms. researchgate.netnih.gov

However, the realized bioconcentration in many species, particularly fish, is often lower than predicted by its lipophilicity alone. cabidigitallibrary.org This is primarily due to the efficient metabolic systems present in most vertebrates. Fish can rapidly metabolize pyrethroids through processes like hydrolytic ester cleavage and oxidation, which are catalyzed by enzymes such as carboxylesterases and cytochrome P450s. researchgate.netresearchgate.net This biotransformation converts the parent compound into more polar, water-soluble metabolites that are more easily excreted, thus reducing the net accumulation in tissues. cabidigitallibrary.org

While pyrethroids are known for their high toxicity to fish and aquatic invertebrates, the rapid metabolism in fish helps to mitigate extensive bioaccumulation. researchgate.netcabidigitallibrary.orgresearchgate.net In contrast, some aquatic invertebrates may metabolize these compounds more slowly, potentially leading to higher body burdens. researchgate.net This can have ecological implications, as these organisms are a food source for fish and other predators. nih.gov The accumulation in invertebrates could facilitate the transfer of the compound to higher trophic levels. nih.gov However, the efficient metabolism in fish generally limits the potential for significant biomagnification through the aquatic food web. cabidigitallibrary.org

The primary ecological concern stems from the high acute toxicity of pyrethroids to aquatic life. researchgate.net Even at low environmental concentrations that may not lead to high BCF values, the presence of these compounds in aquatic habitats can pose a risk to sensitive species. dntb.gov.ua

| Organism Group | Bioconcentration Potential | Key Influencing Factor | Ecological Implication |

|---|---|---|---|

| Aquatic Vertebrates (e.g., Fish) | Low to Moderate | Efficient metabolic detoxification (hydrolysis and oxidation). cabidigitallibrary.orgresearchgate.net | Reduced potential for high-level bioaccumulation, but still susceptible to acute toxicity. researchgate.netresearchgate.net |

| Aquatic Invertebrates | Potentially Higher | Less efficient metabolic pathways compared to vertebrates. | Potential for transfer to higher trophic levels and risk to sensitive invertebrate populations. researchgate.netnih.gov |

Insecticide Resistance Mechanisms and Academic Strategies for Mitigation

Physiological Mechanisms of Insecticide Resistance in Target Pests

Insects have evolved a variety of physiological defenses to counteract the toxic effects of pyrethroids. These mechanisms can be broadly grouped into three main types: alterations at the insecticide's target site, enhanced metabolic detoxification, and reduced insecticide penetration through the insect's outer cuticle.

The primary mode of action for pyrethroid insecticides is the disruption of the nervous system. duke.edu They bind to voltage-gated sodium channels (VGSCs) in nerve cell membranes, forcing them to remain open for extended periods. researchgate.net This action disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect. duke.eduresearchgate.net

One of the most significant mechanisms of resistance is known as knockdown resistance (kdr), which results from reduced sensitivity of the VGSC target site to pyrethroids. duke.eduwikipedia.org This insensitivity is caused by specific point mutations in the gene that encodes the VGSC protein. nih.govresearchgate.net The most well-documented kdr mutation is a single amino acid substitution at position 1014, typically a change from Leucine to Phenylalanine (L1014F). nih.govfrontiersin.org This and other mutations alter the three-dimensional structure of the sodium channel, which in turn reduces the binding affinity of pyrethroid molecules. duke.eduresearchgate.net As a result, higher concentrations of the insecticide are required to produce the same toxic effect. Numerous kdr mutations have been identified in various arthropod pests, serving as critical molecular markers for monitoring resistance in field populations. ishs.org

| Mutation | Amino Acid Change | Affected Region of VGSC | Pest Species Examples |

|---|---|---|---|

| Classic kdr | Leucine to Phenylalanine (L1014F) | Domain II, S6 transmembrane segment | Anopheles gambiae, Musca domestica researchgate.netfrontiersin.orgnih.gov |

| kdr-type | Leucine to Serine (L1014S) | Domain II, S6 transmembrane segment | Anopheles gambiae researchgate.netnih.gov |

| - | Valine to Glycine (V1016G) | Domain II, S6 transmembrane segment | Aedes aegypti nih.gov |

| - | Phenylalanine to Cysteine (F1534C) | Domain III, S6 transmembrane segment | Aedes aegypti nih.gov |

Metabolic resistance is a mechanism where insects exhibit an enhanced ability to detoxify or sequester insecticides before they can reach their target site in the nervous system. nih.govnih.gov This is often achieved through the overproduction or increased activity of specific detoxification enzymes. nih.govbiorxiv.org Three major enzyme families are primarily implicated in pyrethroid resistance: cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs). nih.govaltamimiuniversity.com

Cytochrome P450s are a diverse superfamily of enzymes that play a central role in metabolizing a wide array of foreign compounds, including pyrethroids. nih.govmdpi.com In resistant insects, certain P450 genes are overexpressed, leading to higher levels of the corresponding enzymes that can rapidly break down the insecticide into less toxic, water-soluble metabolites, which are then excreted. biorxiv.orgauburn.edu For example, P450s from the CYP6 and CYP9 families are frequently associated with pyrethroid resistance in various mosquito and agricultural pest species. nih.govmdpi.com

Esterases contribute to resistance by hydrolyzing the ester bond present in many pyrethroid molecules, rendering them inactive. nih.gov Overproduction of these enzymes, sometimes due to gene amplification, allows the insect to neutralize the insecticide at a faster rate. nih.gov The presence of metabolic resistance can be identified using synergists like piperonyl butoxide (PBO), which inhibits P450 activity. mdpi.com If pre-exposure to PBO restores susceptibility to a pyrethroid, it strongly suggests that P450-mediated metabolic resistance is present. mdpi.comnih.gov

| Enzyme Family | Mechanism of Action | Examples of Associated Genes/Enzymes | Pest Species Examples |

|---|---|---|---|

| Cytochrome P450s (CYPs) | Oxidative degradation of pyrethroids | CYP6 family, CYP9 family, CYP6Z subfamily | Anopheles funestus, Aedes aegypti, Spodoptera exigua nih.govmdpi.comnih.gov |

| Carboxylesterases (CCEs) | Hydrolysis of the pyrethroid's ester bond | Estα21, Estβ2 | Culex quinquefasciatus, Anopheles gambiae nih.govnih.gov |

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to facilitate excretion | - | Anopheles funestus, Aedes aegypti nih.govnih.gov |

The insect cuticle serves as the first line of defense against insecticides. researchgate.net Resistance can arise from modifications to this physical barrier that slow the rate of insecticide absorption. infravec2.eunih.gov This mechanism, often called cuticular resistance, does not typically confer high levels of resistance on its own but can significantly enhance the effects of other mechanisms, like metabolic detoxification, by providing more time for the enzymes to act. researchgate.netnih.gov

Two primary modifications have been linked to penetration resistance: a thickening of the cuticle and changes in its chemical composition. researchgate.netinfravec2.eu Studies have shown a correlation between resistance and increased thickness of the procuticle or epicuticle in species like Anopheles gambiae. infravec2.eu Additionally, changes in the composition of cuticular hydrocarbons (CHCs) and the overexpression of specific cuticular protein genes have been associated with reduced insecticide penetration. nih.govresearchgate.net For instance, the P450 enzyme CYP4G16 has been linked to an enrichment of cuticular hydrocarbons, which contributes to resistance in malaria vectors. nih.gov

Genetic and Molecular Basis of Resistance Development

The physiological mechanisms of resistance are the result of underlying genetic changes within a pest population. The principles of population genetics explain how these resistance traits emerge, increase in frequency, and spread, often leading to widespread control failures.

Insecticide resistance is a classic example of evolution by natural selection. Within a large pest population, there exists standing genetic variation, meaning that a few individuals may already possess alleles that confer a slight degree of resistance even before insecticide exposure. nih.govnih.gov When an insecticide is applied, it exerts immense selective pressure, killing susceptible individuals while those with pre-existing resistance alleles are more likely to survive and reproduce. nih.gov

Over successive generations, the frequency of these resistance alleles increases dramatically in the population. researchgate.net The source of these alleles can be from this standing variation or from new mutations that arise spontaneously. nih.gov The intense selection pressures in agricultural and public health settings can favor the rapid evolution of resistance based on single genes of major effect, such as kdr mutations. oup.com However, resistance can also be a polygenic trait, involving multiple genes with smaller individual effects, which is often the case with metabolic resistance. nih.govoup.com Migration and gene flow between different insect populations are also critical factors, as they can rapidly spread resistance alleles over large geographical areas. researchgate.net

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple insecticides, often within the same chemical class. youtube.com This is a significant challenge for pest management, as switching from one pyrethroid to another may not be an effective strategy if the target population has developed a mechanism that is effective against both.

Target-site insensitivity is a common cause of cross-resistance. For instance, the kdr L1014F mutation in the voltage-gated sodium channel, which is the target for both pyrethroids and the older organochlorine insecticide DDT, often confers resistance to both classes of chemicals. nih.govplos.org This pattern has been observed in numerous pests, including the western corn rootworm and various mosquito species. nih.govplos.orgbiodiversitylibrary.org

Metabolic resistance can also result in cross-resistance, sometimes even between different insecticide classes if the same enzyme is capable of metabolizing multiple compounds. lstmed.ac.uk However, the patterns can be more complex. Some P450 enzymes may be highly specific to one pyrethroid, while others can degrade a broader range. lstmed.ac.uk Studies on malaria vectors have shown that resistance levels to different pyrethroids like permethrin, deltamethrin, and λ-cyhalothrin are often correlated, suggesting that switching between them is unlikely to mitigate resistance effectively. lstmed.ac.uk

| Pest Species | Primary Resistance Mechanism | Compounds Showing Cross-Resistance | Reference |

|---|---|---|---|

| Western Corn Rootworm (Diabrotica virgifera virgifera) | Target-site (kdr-like) and Metabolic | Bifenthrin, Tefluthrin, DDT | nih.govplos.org |

| Dengue Mosquito (Aedes aegypti) | Target-site (kdr) | Permethrin, Deltamethrin, Cypermethrin, DDT | nih.gov |

| Malaria Mosquito (Anopheles gambiae) | Target-site (kdr) | Permethrin, Deltamethrin, α-cypermethrin, λ-cyhalothrin, DDT | biodiversitylibrary.org |

Academic Approaches to Resistance Management

The evolution of insecticide resistance is a significant challenge in both agriculture and public health. irac-online.org Academic and research institutions are at the forefront of developing strategies to understand, monitor, and mitigate this phenomenon. These approaches are grounded in a deep understanding of insect genetics, biochemistry, and population dynamics, providing the scientific basis for sustainable insecticide resistance management (IRM) programs. irac-online.orgresearchgate.net By investigating the molecular underpinnings of resistance and modeling its trajectory, researchers can devise strategies that prolong the efficacy of existing chemical controls and guide the development of new ones.

Synergistic Interactions with Metabolic Enzyme Inhibitors (e.g., Piperonyl Butoxide)

One of the primary mechanisms of insecticide resistance is enhanced metabolism, where insects overproduce detoxification enzymes that break down the insecticide before it can reach its target site. nih.govahdb.org.uk Metabolic resistance is often associated with enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). ekb.eg

Academic research has extensively explored the use of synergists to counteract this form of resistance. Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the potency of an insecticide by inhibiting the insect's detoxification enzymes. publichealthtoxicology.com Piperonyl butoxide (PBO) is a classic example of a synergist that primarily acts by inhibiting P450 enzymes. publichealthtoxicology.com When combined with a pyrethroid insecticide, PBO can restore susceptibility in resistant insect populations. ekb.eg

Research findings have demonstrated the variable efficacy of synergists depending on the specific resistance profile of the insect strain. For instance, in vitro studies on the sheep blowfly, Lucilia cuprina, have quantified the synergistic effect of PBO on the pyrethroid alpha-cypermethrin. While significant synergism was observed in both insecticide-susceptible and resistant strains, the effect was notably reduced in the field-derived resistant strain. nih.gov This reduced efficacy was linked to the resistant strain's increased ability to metabolize PBO itself, a finding uncovered through co-treatment with another P450 inhibitor, aminobenzotriazole. nih.gov

| Strain | Treatment | Synergism Ratio (SR) | Key Finding |

|---|---|---|---|

| Insecticide-Susceptible (LS) | ACP + PBO (20:1 ratio) | 13.5-fold | PBO significantly increases the potency of the pyrethroid insecticide in the susceptible strain. nih.gov |

| Insecticide-Susceptible (LS) | ACP + PBO (5:1 ratio) | 7.6-fold | |

| Field-Derived Resistant | ACP + PBO | Reduced compared to LS | The resistant strain showed reduced sensitivity to the synergistic effects of PBO. nih.gov |

| Field-Derived Resistant | PBO alone | 2-fold less sensitive than LS | This strain demonstrated an insensitivity to PBO alone, suggesting metabolic degradation of the synergist itself. nih.gov |

Development of Resistance Monitoring Programs and Diagnostic Tools

Effective resistance management relies on early detection. researchgate.net Academic institutions have been instrumental in creating and validating programs and tools to monitor changes in insecticide susceptibility in pest populations. irac-online.orglsuagcenter.com Resistance monitoring provides crucial data that can validate field control failures, track the spread of resistance, and inform decisions on which control measures will be most effective. lsuagcenter.com

Monitoring programs typically involve systematic sampling of insect populations from various geographic locations and assessing their susceptibility to different insecticides over time. irac-online.orglsuagcenter.com This requires establishing baseline susceptibility data for susceptible populations, against which field populations can be compared. irac-online.org A variety of diagnostic tools have been developed for this purpose, ranging from conventional bioassays to advanced molecular techniques.

Bioassays: These methods assess the response of live insects to an insecticide. Techniques like the glass vial bioassay involve exposing insects to a discriminating concentration of an insecticide—a dose that kills susceptible individuals but allows resistant ones to survive. oup.com This allows for the calculation of the percentage of resistant insects in a field sample. oup.com

Molecular Diagnostics: With an improved understanding of the genetic basis of resistance, researchers have developed DNA-based tools that offer higher sensitivity and speed. researchgate.net Molecular assays can detect specific resistance-conferring genes or mutations even when they are present at very low frequencies within a population. researchgate.netresearchgate.net TaqMan allelic discrimination assays, for example, can identify single nucleotide polymorphisms (SNPs) responsible for target-site resistance to pyrethroids in individual insects. mdpi.com Other techniques, such as loop-mediated isothermal amplification (LAMP), have been developed for rapid in-field diagnostics, capable of distinguishing between susceptible, resistant, and heterozygous individuals. researchgate.net

| Diagnostic Tool | Principle | Key Advantage(s) | Reference |

|---|---|---|---|

| Glass Vial Bioassay | Exposes insects to a discriminating dose of insecticide to measure survival. | Directly measures phenotypic resistance; useful for detecting resistance before control failure. | oup.com |

| TaqMan Allelic Discrimination Assay | Detects specific genetic mutations (SNPs) that confer resistance. | High throughput and sensitivity; can detect resistance alleles at low frequencies and in individual insects. | researchgate.netmdpi.com |

| Loop-Mediated Isothermal Amplification (LAMP) | Amplifies specific DNA sequences at a constant temperature for rapid detection of resistance genes. | Suitable for in-field use; can distinguish between homozygous and heterozygous resistant individuals. | researchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) / Dip Stick Kits | Uses antibody-based detection for specific enzymes or insecticide residues. | Rapid, user-friendly, and inexpensive for bulk processing. | cirad.fr |

Modeling and Prediction of Resistance Spread in Agricultural and Public Health Entomology

To proactively manage resistance, it is crucial to predict how it might evolve and spread under different scenarios. nih.govirac-online.org Mathematical and computational modeling has become an essential academic tool for this purpose. These models simulate the complex interplay of factors that drive resistance evolution, allowing researchers to forecast long-term outcomes and compare the effectiveness of various management strategies. irac-online.orgplos.org

Resistance models incorporate a wide range of parameters to simulate real-world conditions as accurately as possible. irac-online.org These can include:

Pest Biology: Factors such as reproductive rate, life cycle, and dispersal patterns. irac-online.orgresearchgate.net

Genetics of Resistance: The number of genes involved (monogenic vs. polygenic), their dominance, and initial frequency in the population. plos.orgnih.govmdpi.com

Operational Factors: The type of insecticide used, application rates, and the strategy of deployment (e.g., rotations, mosaics, mixtures, or sequences). irac-online.orgnih.govpesticidestewardship.org

Environmental Conditions: The presence of untreated refuge areas where susceptible insects can survive, and even climatic variables that affect pest population dynamics. researchgate.netpesticidestewardship.orgicipe.org

In public health entomology, models have been used to evaluate strategies for managing resistance in disease vectors like mosquitoes. For instance, a flexible two-locus model was developed to compare the merits of using insecticides sequentially versus in a mixture. plos.org The model found that while sequential use could sometimes offer a longer total lifespan, mixtures were more favorable when insecticide effectiveness was high and a low proportion of the mosquito population was exposed. plos.org Other models focusing on polygenic resistance have shown that deploying two insecticides in a full-dose mixture consistently extends the "strategy lifespan" compared to rotations or sequences. nih.gov

In agricultural contexts, models help predict the risk of resistance in crop pests and design sustainable control programs. irac-online.orgresearchgate.net They can simulate how factors like pest movement between treated and untreated patches or competition between different pest species can influence the rate of resistance evolution. researchgate.netmdpi.com By running numerous simulations, these models provide probabilistic predictions, such as estimating the number of years it might take for resistance frequency to reach a critical threshold under a given management plan. irac-online.org

| Parameter Category | Examples | Influence on Resistance Evolution |

|---|---|---|

| Pest Biology & Ecology | Generation time, number of offspring, migration/dispersal rates, host range. | Determines how quickly resistance genes can be selected for and spread geographically. irac-online.org |

| Genetic Factors | Initial allele frequency, dominance of resistance genes, fitness costs, number of genes involved. | Governs the heritability and initial pace of resistance development within a population. nih.gov |

| Operational Factors | Insecticide mode of action, application frequency, use of mixtures vs. rotations, existence of refuges. | Defines the selection pressure applied to the pest population. irac-online.orgplos.org |

| Environmental Factors | Temperature, rainfall, crop type. | Can influence pest population dynamics and, consequently, the rate of resistance propagation. icipe.org |

Ecological Impact and Environmental Risk Assessment in Non Target Organisms

Effects on Non-Target Aquatic Ecosystems

The potential for ethyl trans-chrysanthemate to cause harm to aquatic life is a significant area of concern in its environmental risk profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as H411, indicating that it is "Toxic to aquatic life with long lasting effects". nih.gov This classification underscores the need for a detailed examination of its impact on aquatic organisms.

Acute and Chronic Toxicity to Fish Species and Aquatic Invertebrates

Despite the GHS classification, a comprehensive review of publicly available scientific literature and safety data sheets reveals a notable gap in specific empirical data regarding the acute and chronic toxicity of this compound to fish and aquatic invertebrates. One safety data sheet explicitly states, "Toxicity to fish: no data available". echemi.com This lack of specific Lethal Concentration (LC50) or No-Observed-Effect-Concentration (NOEC) values for representative aquatic species makes a precise quantitative risk assessment challenging.

To provide context, the broader class of chemicals to which this compound belongs, synthetic pyrethroids, are generally known to be highly toxic to aquatic organisms. riptideweb.comresearchgate.net Acute toxicity for some pyrethroids has been observed at concentrations below 1 microgram per liter for fish and aquatic invertebrates. researchgate.net However, without specific studies on this compound, it is not scientifically sound to directly extrapolate these values.

Table 1: Acute and Chronic Toxicity Data for this compound in Aquatic Organisms

| Species | Endpoint | Value | Exposure Duration | Reference |

| Data Not Available | LC50 | Data Not Available | Data Not Available | |

| Data Not Available | NOEC | Data Not Available | Data Not Available |

Sublethal Ecological Effects (e.g., Behavioral Changes, Reproductive Impairment, Community Structure Alterations)

The investigation into the sublethal effects of this compound on aquatic ecosystems is also hampered by a lack of specific research. Sublethal effects, which can occur at concentrations lower than those causing mortality, are crucial for understanding the long-term ecological impact of a chemical. For pyrethroids in general, sublethal effects in aquatic organisms can include altered behavior, reduced growth, and reproductive impairment. riptideweb.comdntb.gov.ua For instance, some pyrethroids have been shown to cause changes in swimming behavior and feeding efficiency in aquatic invertebrates at very low concentrations. riptideweb.com

However, no studies were found that specifically document behavioral changes, reproductive impairment, or alterations in community structure in aquatic ecosystems as a direct result of exposure to this compound.

Effects on Non-Target Terrestrial Biota

The potential risks of this compound extend to terrestrial environments, where beneficial insects, soil organisms, and other wildlife could be exposed.

Impacts on Beneficial Arthropods (e.g., Pollinators, Natural Enemies of Pests)

Table 2: Toxicity of this compound to Beneficial Arthropods

| Species | Endpoint | Value | Exposure Route | Reference |

| Data Not Available | LD50 | Data Not Available | Data Not Available |

Effects on Soil Macroorganisms and Microbial Communities

The impact of this compound on the complex web of life within the soil, including macroorganisms like earthworms and the vast diversity of microbial communities, remains largely uncharacterized. Studies on other pyrethroids have shown that they can affect soil microbial activity and community structure. frontiersin.orgfrontiersin.orgnih.govmdpi.com These effects can be varied, sometimes leading to a temporary disruption in microbial populations, while in other cases, certain microbes may adapt and even degrade the pesticide. frontiersin.orgfrontiersin.org However, no specific research was identified that investigates the direct effects of this compound on soil macroorganisms or microbial communities.

Ecological Risk Assessment Methodologies

The ecological risk assessment (ERA) for a chemical like this compound follows a structured framework, often comprising three main phases: problem formulation, analysis, and risk characterization. ntua.gr Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) utilize this systematic process to evaluate the potential adverse effects of pesticides and their intermediates on the environment. epa.gov

Given that this compound is a precursor to synthetic pyrethroids, its risk assessment can be contextualized within the broader assessment of the pyrethroid class. The EPA, for instance, has adopted a class-wide approach for assessing the ecological risks of pyrethroids to ensure consistency in risk evaluation and the implementation of mitigation measures. epa.govepa.gov This methodology involves evaluating exposure pathways and toxicological endpoints to characterize potential risks to various ecosystems.

The analysis phase is a critical component, involving a detailed exposure assessment and an effects assessment. ntua.gr This phase aims to quantify the extent to which non-target organisms are exposed to the substance and the potential harm that exposure could cause. The final step, risk characterization, integrates these two components to estimate the likelihood and magnitude of adverse ecological effects.